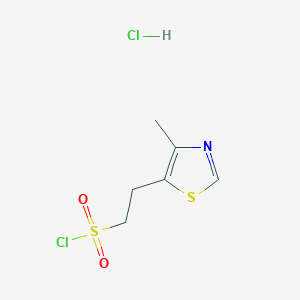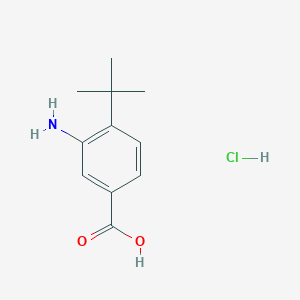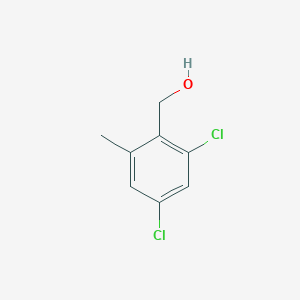
2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride hydrochloride
Overview
Description
2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride hydrochloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is characterized by its sulfonyl chloride functional group, which makes it reactive and useful in various chemical synthesis processes.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-methyl-1,3-thiazole as the starting material.
Reaction Steps: The compound can be synthesized through a series of reactions involving chlorosulfonation. The 4-methyl-1,3-thiazole is first chlorinated to introduce the chlorine atom, followed by sulfonation to add the sulfonyl group.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and large-scale batch reactors are commonly used for industrial production.
Types of Reactions:
Oxidation: The sulfonyl chloride group can undergo oxidation reactions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfides or sulfoxides.
Substitution: The chlorine atom in the sulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used for substitution reactions.
Major Products Formed:
Sulfonic Acids: Formed through oxidation reactions.
Sulfides and Sulfoxides: Resulting from reduction reactions.
Substituted Derivatives: Various nucleophiles can replace the chlorine atom in the sulfonyl chloride group.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been reported to exhibit a broad spectrum of biological activities . They have been found to act as antimicrobial, antifungal, antiviral, and anticancer agents .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some thiazole derivatives have been found to inhibit the growth of bacteria and fungi, suggesting that they may interfere with essential biochemical processes in these organisms .
Biochemical Pathways
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways . For instance, some thiazole derivatives have been found to exhibit antimicrobial, antifungal, and antiviral activities, suggesting that they may interfere with the biochemical pathways involved in the growth and replication of these organisms .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects . For instance, some thiazole derivatives have been found to inhibit the growth of bacteria and fungi, suggesting that they may interfere with essential cellular processes in these organisms .
Scientific Research Applications
2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used to study biological processes involving thiazole derivatives.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
2-(4-Methyl-1,3-thiazol-5-yl)ethanol: A related compound with an alcohol functional group instead of sulfonyl chloride.
2-(4-Methyl-1,3-thiazol-5-yl)ethanamine: Contains an amine group instead of sulfonyl chloride.
Uniqueness: 2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride hydrochloride is unique due to its sulfonyl chloride group, which makes it highly reactive and versatile in chemical synthesis compared to its alcohol and amine counterparts.
Properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)ethanesulfonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO2S2.ClH/c1-5-6(11-4-8-5)2-3-12(7,9)10;/h4H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWDHGMIKPLEJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCS(=O)(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole](/img/structure/B1448648.png)




